Pulcherrimine

Description

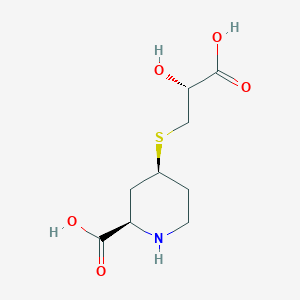

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO5S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

(2R,4S)-4-[(2R)-2-carboxy-2-hydroxyethyl]sulfanylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO5S/c11-7(9(14)15)4-16-5-1-2-10-6(3-5)8(12)13/h5-7,10-11H,1-4H2,(H,12,13)(H,14,15)/t5-,6+,7-/m0/s1 |

InChI Key |

MMEPFCTYQGYQJY-XVMARJQXSA-N |

Isomeric SMILES |

C1CN[C@H](C[C@H]1SC[C@@H](C(=O)O)O)C(=O)O |

Canonical SMILES |

C1CNC(CC1SCC(C(=O)O)O)C(=O)O |

Synonyms |

4-(2'-carboxy-2'-hydroxy-ethylthio)-2-piperidinecarboxylic acid pulcherrimine |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Pulcherrimin

Precursor Utilization in Pulcherriminic Acid Biosynthesis

Pulcherriminic acid is derived from a cyclic dipeptide, cyclo(L-leucyl-L-leucyl) (cLL). mdpi.com

L-Leucine serves as the fundamental precursor for pulcherriminic acid biosynthesis. mdpi.comacs.orgasm.orgnih.gov Studies in Bacillus subtilis have shown that the organism utilizes the carbon skeletons of two L-leucine molecules to synthesize one molecule of pulcherriminic acid. asm.orgnih.gov In bacteria, two tRNA-charged leucine (B10760876) molecules are cyclized to initiate the pathway. biorxiv.orgpnas.orgnih.gov

The initial step in pulcherriminic acid biosynthesis involves the formation of cyclodileucine (cyclo-L-leucyl-L-leucyl), often abbreviated as cLL. oup.comnih.govnih.govbiorxiv.orgmdpi.comresearchgate.netasm.orgbiorxiv.orgpnas.orgresearchgate.net This cyclic dipeptide is formed through the dehydration condensation of two L-leucine molecules, specifically two Leu-tRNA molecules in bacterial systems. mdpi.comresearchgate.netpnas.orgnih.gov Cyclodileucine belongs to the diketopiperazine family of secondary metabolites. oup.comnih.govresearchgate.net

Enzymatic Catalysis in Pulcherriminic Acid Formation

The conversion of cyclodileucine to pulcherriminic acid is an enzymatically catalyzed process involving specific enzymes.

Cyclodipeptide synthases (CDPS) play a crucial role in the initial cyclization step. In bacteria such as Bacillus licheniformis and Bacillus subtilis, the enzyme YvmC (also known as YvmC-Blic or YvmC-Bsub) catalyzes the formation of cyclo(L-leucyl-L-leucyl) from two leucine-charged tRNA molecules. nih.govpnas.orgmdpi.comresearchgate.netbiorxiv.orgpnas.orgnih.govpnas.orgresearchgate.net In yeasts, the homologous enzyme is designated PUL1, which is assumed to catalyze this first cyclization step, although whether free leucine or tRNA-charged leucine serves as the precursor in yeasts is less clear. oup.comnih.govbiorxiv.orgfrontiersin.org

Following the formation of cyclodileucine, a cytochrome P450 oxidase mediates its oxidation to pulcherriminic acid. In bacteria, this enzyme is known as CypX (also referred to as CYP134A1). oup.comnih.govnih.govpnas.orgbiorxiv.orgmdpi.comresearchgate.netbiorxiv.orgpnas.orgpnas.orgresearchgate.netfrontiersin.orgebi.ac.uk CypX converts cyclodileucine into pulcherriminic acid. researchgate.netbiorxiv.orgpnas.orgresearchgate.netebi.ac.uk Similarly, in yeasts, the enzyme responsible for this oxidation is PUL2, a cytochrome P450 oxidase homolog that catalyzes the oxidation of cyclodileucine to pulcherriminic acid. oup.comnih.govbiorxiv.orgfrontiersin.org Molecular oxygen is required for this conversion. asm.orgnih.gov

Non-Enzymatic Conversion to Pulcherrimin

Once pulcherriminic acid is formed, it is typically secreted out of the cell. mdpi.comresearchgate.netpnas.orgresearchgate.netfrontiersin.org The final step in pulcherrimin formation is a non-enzymatic reaction. oup.comnih.govbiorxiv.orgresearchgate.netacs.orgpnas.orgpnas.orgresearchgate.netfrontiersin.org In the presence of ferric iron (Fe³⁺), pulcherriminic acid chelates the iron ions to form the reddish-brown, water-insoluble pigment, pulcherrimin. oup.comnih.govnih.govbiorxiv.orgmdpi.comresearchgate.netacs.orgpnas.orgpnas.orgresearchgate.netfrontiersin.org

Role of Ferric Ions (Fe³⁺) in Chelation

Pulcherriminic acid, a cyclic dipeptide derived from cyclo(L-Leu-L-Leu), serves as the direct precursor to pulcherrimin. mdpi.comasm.orgnih.gov This water-soluble compound is secreted by the producing cells into the extracellular environment. pnas.orgnih.govpnas.orgresearchgate.net Once outside the cell, pulcherriminic acid spontaneously chelates ferric ions (Fe³⁺) in a non-enzymatic reaction. pnas.orgmdpi.commdpi.commdpi.comnih.govpnas.orgcabidigitallibrary.orgmedchemexpress.com This chelation process results in the formation of pulcherrimin, which is characterized as a reddish-brown, water-insoluble complex. mdpi.commdpi.comnih.govresearchgate.netmedchemexpress.com

The molecular formula of pulcherrimin is C₁₂H₁₈N₂O₄Fe₂/₃, and it is almost insoluble in water and common organic solvents, though it can be dissolved in alkaline methanol (B129727) or NaOH solutions. mdpi.com The high affinity of pulcherriminic acid for Fe³⁺ allows producing microorganisms to effectively sequester environmental iron, thereby depleting its availability for other microbes. mdpi.commdpi.commdpi.comcabidigitallibrary.org This iron deprivation mechanism provides a competitive advantage, inhibiting the growth of iron-dependent microorganisms and contributing to the biocontrol capabilities observed in pulcherrimin-producing strains. mdpi.commdpi.comives-openscience.eumdpi.com For instance, Bacillus subtilis biofilms restrict expansion when environmental iron levels drop below a critical threshold due to pulcherrimin formation. pnas.orgpnas.org Studies have shown that an initial concentration of 500 μM FeCl₃ in the growth medium can be entirely sequestered by pulcherriminic acid within 72 hours. pnas.orgpnas.org

Genetic Determinants and Regulatory Mechanisms of Pulcherrimin Biosynthesis

The biosynthesis of pulcherrimin is governed by specific gene clusters, and its production is tightly regulated by a complex interplay of genetic and environmental factors. oup.comasm.org

Identification of PUL Gene Clusters

In Bacillus subtilis, the core genes responsible for pulcherriminic acid synthesis are yvmC and cypX. pnas.orgoup.comnih.govresearchgate.netpnas.org yvmC encodes a cyclodipeptide synthase (CDPS), which catalyzes the cyclization of two tRNA-charged L-leucine molecules to form cyclo(L-leucyl-L-leucyl) (cLL). pnas.orgnih.govresearchgate.netasm.orgpnas.orguniprot.org Subsequently, cypX encodes a cytochrome P450 oxidase (CypX or CYP134A1), which oxidizes cLL to yield pulcherriminic acid. pnas.orgmdpi.comnih.govresearchgate.netpnas.org These genes are often co-located on the genome with a transcriptional regulator, PchR (also known as YvmB), and a putative membrane-bound transporter, YvmA, which facilitates the secretion of pulcherriminic acid out of the cell. pnas.orgmdpi.comnih.govasm.org

In yeasts like Kluyveromyces lactis and Metschnikowia pulcherrima, a cluster of four genes (PUL1-4) has been identified as being involved in pulcherrimin biosynthesis and transport. oup.comresearchgate.netbiorxiv.orgpnas.orgbiorxiv.orgnih.govresearchgate.net PUL1 encodes a cyclodileucine synthetase (analogous to YvmC), and PUL2 encodes a cytochrome P450 oxidase (analogous to CypX), both essential for pulcherriminic acid synthesis. oup.comuniprot.orgpnas.orgbiorxiv.orgnih.govresearchgate.net PUL3 is involved in the uptake of iron-bound pulcherrimin and also mediates the export of pulcherriminic acid, while PUL4 is a putative regulatory protein. researchgate.netbiorxiv.orgnih.govresearchgate.net Comparative genomic analysis reveals a patchy distribution of these biosynthetic gene clusters across closely related species, suggesting gene loss through independent recombination events. pnas.orgpnas.org

Transcriptional and Metabolic Engineering Strategies for Pathway Regulation

Pulcherrimin biosynthesis is subject to intricate transcriptional regulation. In Bacillus subtilis, the production of pulcherrimin is negatively regulated by three transcription factors: the MarR-family transcription factor PchR (YvmB) and two transition state regulators (TSRs), ScoC and AbrB. nih.govasm.orgbiorxiv.orgresearchgate.net These regulators converge to inhibit pulcherrimin production, particularly during the exponential growth phase, by modulating the expression of the yvmC-cypX gene cluster. nih.govasm.orgbiorxiv.orgresearchgate.net AbrB, a global regulator, is known to repress the synthesis of secondary metabolites during the exponential phase. researchgate.netasm.org Overexpression of AbrB can significantly decrease pulcherriminic acid production, while its deletion can lead to increased synthesis. asm.org Similarly, YvmB negatively regulates yvmC and yvmA transcription. asm.org In Metschnikowia pulcherrima, the transcriptional regulator Snf2 has been identified as a "biocontrol regulator" that controls pulcherrimin biosynthesis via the transcription of PUL genes. biorxiv.org

Metabolic engineering strategies have been successfully employed to enhance pulcherriminic acid production. These strategies primarily focus on increasing the supply of precursors and optimizing enzyme activity and transport. For example, in Bacillus licheniformis, increasing the supply of L-leucine, the initial precursor, by overexpressing the ilvBHC-leuABCD operon and ilvD (involved in leucine biosynthesis) and deleting bkdAB (encoding a branched-chain α-keto acid dehydrogenase) significantly increased intracellular leucine content and pulcherriminic acid yield. nih.govresearchgate.net Overexpression of leucyl-tRNA synthetase (LeuS) to increase the formation of leucyl-tRNA, the sole substrate for pulcherriminic acid synthesis, also proved to be an effective strategy. nih.gov Additionally, enhancing the expression of the yvmC-cypX gene cluster and overexpressing the transporter gene yvmA further promoted pulcherriminic acid secretion. nih.gov Through such multistep metabolic modifications, engineered B. licheniformis strains have achieved yields as high as 556.1 mg/liter. nih.govresearchgate.net

Table 1: Metabolic Engineering Strategies for Enhanced Pulcherriminic Acid Production in Bacillus licheniformis nih.govresearchgate.net

| Strategy | Impact on Leucine/Leucyl-tRNA Supply | Impact on Pulcherriminic Acid Yield |

| Overexpression of ilvBHC-leuABCD operon | Increased Leu synthesis | Increased |

| Deletion of bkdAB | Increased intracellular Leu | Increased |

| Overexpression of leucyl-tRNA synthetase (LeuS) | Increased leucyl-tRNA formation | Increased |

| Overexpression of yvmC-cypX gene cluster | Enhanced enzymatic conversion | Increased |

| Overexpression of transporter gene yvmA | Promoted secretion | Increased |

Influence of Environmental Factors on Pulcherrimin Formation

Environmental factors significantly influence the production of pulcherrimin. Iron availability is a critical determinant; pulcherrimin formation is directly linked to the presence of ferric ions in the environment. pnas.orgmdpi.comives-openscience.eunih.govpnas.orgmdpi.com While pulcherriminic acid is synthesized intracellularly, its conversion to the insoluble pulcherrimin pigment occurs extracellularly upon binding with Fe³⁺. pnas.orgnih.govpnas.orgresearchgate.net The highest production of pulcherrimin has been observed when iron concentration is slightly inhibitory to growth. mdpi.comresearchgate.net Conversely, excessive iron in the environment can overcome the impact of iron chelation by pulcherriminic acid. pnas.org

Other environmental conditions, such as the composition of the culture medium, growth time, and temperature, also affect pulcherrimin production. mdpi.comresearchgate.net Minimal media generally promote higher pulcherrimin formation compared to rich media. mdpi.comresearchgate.net Supplementation with specific nutrients like glucose, (NH₄)₂SO₄, and Tween-80 has been shown to substantially improve pulcherrimin yields. mdpi.comresearchgate.net Tween-80, for instance, is known to increase cell wall permeability, which can facilitate the secretion of pulcherriminic acid. researchgate.net Certain amino acids, particularly L-leucine, play crucial roles in pulcherrimin synthesis as direct precursors. asm.orgresearchgate.net Temperature can also impact production; for some Metschnikowia strains, higher incubation temperatures have been observed to decrease antifungal action, which is linked to pulcherrimin production. mdpi.com Furthermore, the growth stage of the microorganism can influence pulcherrimin expression, with some studies indicating production during the transition from exponential to stationary phases. nih.govasm.org

Table 2: Environmental Factors Influencing Pulcherrimin Formation mdpi.comresearchgate.netmdpi.com

| Environmental Factor | Observed Influence on Pulcherrimin Formation |

| Ferric Ions (Fe³⁺) | Essential for extracellular chelation; highest production at slightly inhibitory concentrations. |

| Culture Medium | Minimal media generally promote higher yields than rich media. |

| Glucose | Supplementation improves production. |

| (NH₄)₂SO₄ | Supplementation improves production. |

| Tween-80 | Supplementation improves production, possibly by increasing cell permeability. |

| L-leucine | Crucial precursor, increased supply enhances production. |

| Temperature | Can influence production levels; higher temperatures may decrease antifungal action (linked to pulcherrimin). |

| Growth Stage | Production may be elevated during transition to stationary phase. |

Biological and Ecological Functions of Microbial Pulcherrimin

Iron Acquisition and Sequestration Mechanisms

Iron is an essential micronutrient for the survival and growth of nearly all living organisms, yet its bioavailability in many natural environments, especially in neutral or alkaline soils, is extremely low due to the poor solubility of ferric iron (Fe(III)) invivochem.commetabolomicsworkbench.orgnih.govnih.govresearchgate.netnih.gov. Microorganisms have evolved diverse strategies to acquire this vital element, and pulcherrimin represents a unique approach to iron management.

Pulcherriminic acid (PA) is a water-soluble cyclodipeptide that functions as a potent iron chelator invivochem.comnih.govnih.govmitoproteome.orgmetabolomicsworkbench.orgdntb.gov.ua. It possesses a hydroxamic acid group, structurally similar to those found in hydroxamate siderophores, which enables it to bind Fe(III) with high affinity nih.govnih.govmitoproteome.orgmetabolomicsworkbench.orgunl.pt. This binding occurs in a non-enzymatic manner, leading to the spontaneous chelation of iron ions invivochem.commetabolomicsworkbench.orgmitoproteome.org. Specifically, pulcherriminic acid is capable of spontaneously chelating four Fe3+ ions, resulting in the formation of the red, insoluble pulcherrimin complex invivochem.comnih.gov. This process effectively fixes iron in the coexistence environment invivochem.com.

The formation of the insoluble pulcherrimin complex by pulcherrimin-producing microorganisms, such as various Metschnikowia and Bacillus species, leads to a significant depletion of free iron from the surrounding environment invivochem.commetabolomicsworkbench.orgnih.govnih.govresearchgate.netnih.govmetabolomicsworkbench.orgdntb.gov.ua. This iron sequestration mechanism provides a substantial competitive advantage to the producer organisms by making iron unavailable to other microorganisms that depend on it for growth invivochem.commetabolomicsworkbench.orgnih.govresearchgate.netnih.govmitoproteome.orgunl.pt.

Research has demonstrated that the magnitude of the pigmented halo produced by Metschnikowia pulcherrima strains, which correlates with their pulcherrimin production, directly relates to their antagonistic capability invivochem.com. For instance, the introduction of exogenous FeCl3 into a culture medium notably diminishes the pigmentation halos around yeast colonies and simultaneously reduces the inhibitory zone against pathogens, indicating that iron depletion is the primary mechanism of inhibition invivochem.com. Bacillus subtilis biofilms, for example, can entirely sequester an initial concentration of 500 μM FeCl3 within 72 hours, creating an "iron-free" zone that prevents the invasion of neighboring bacterial populations metabolomicsworkbench.orgresearchgate.net.

Table 1: Impact of Exogenous FeCl₃ on Pulcherrimin Production and Antagonism invivochem.com

| FeCl₃ Concentration (mg L⁻¹) | Pigmented Halo Width (Reduction) | Inhibitory Zone Against Pathogens (Reduction) |

| Low | Minimal | Significant |

| Increasing | Gradual Reduction | Significant Reduction |

| High (e.g., 50 mg L⁻¹) | Coincides with colony band width | Significantly Reduced/Vanished |

This competitive strategy is particularly effective against pathogens sensitive to iron deficiency, such as Penicillium digitatum and Penicillium italicum, which exhibit higher sensitivity to iron-deficient conditions compared to Geotrichum citri-aurantii invivochem.com.

While pulcherrimin functions primarily by reducing iron availability, its interaction with other siderophores and the potential for iron remobilization present a more complex picture of microbial iron management nih.gov. Some microorganisms, including Bacillus subtilis, can utilize their own siderophores to retrieve Fe(III) from the insoluble pulcherrimin complex nih.gov. For example, B. subtilis employs its strong siderophore, bacillibactin, to mobilize iron that has been bound by pulcherrimin nih.gov. This suggests that pulcherrimin, while sequestering iron, can also act as a local iron source for the producer or other organisms capable of remobilizing it nih.gov.

This dynamic leads to what is sometimes termed the "cheater" hypothesis, where certain non-producing yeasts (e.g., Saccharomyces cerevisiae) that possess genes for a pulcherrimin transporter (PUL3) and a putative regulator (PUL4) might be able to utilize iron-bound pulcherrimin produced by other yeasts, thereby counteracting the iron-monopolization strategy of the producers. However, experimental data demonstrating the direct transfer of water-insoluble pulcherrimin into cells via PUL3 are limited, suggesting that its substrates might be soluble pulcherrimin derivatives or other iron-containing compounds.

Antimicrobial and Antagonistic Activities

Beyond its role in iron competition, pulcherrimin-producing microorganisms exhibit broad-spectrum antimicrobial and antagonistic activities against a range of pathogens, primarily mediated by the iron-depleting effect of pulcherriminic acid.

Pulcherrimin-producing Metschnikowia strains, particularly M. pulcherrima, are recognized for their potent antagonistic activity against various fungal pathogens invivochem.comresearchgate.netnih.gov. This includes significant inhibition of postharvest fungal decays caused by species such as Penicillium spp. (P. digitatum, P. italicum), Botrytis cinerea, Alternaria alternata, Fusarium spp., Monilinia spp., and Pestalotiopsis vismiae invivochem.com. The primary mechanism for this antifungal effect is the competitive depletion of iron ions from the shared environment, rendering it unavailable for fungal growth invivochem.comnih.govmetabolomicsworkbench.org.

The efficacy of these yeasts as biocontrol agents has been demonstrated on various fruits, including apples, pears, sweet cherries, strawberries, lemons, grapes, loquats, and mangoes invivochem.com. While pulcherrimin itself does not directly exhibit antimicrobial activity, its production leads to the iron deficiency that inhibits fungal growth.

Table 2: Antifungal Activity of Metschnikowia pulcherrima Strains invivochem.com

| Target Fungal Pathogen | Inhibition Mechanism | Biocontrol Application |

| Penicillium spp. | Iron depletion | Postharvest fruit diseases (citrus) invivochem.com |

| Botrytis cinerea | Iron depletion | Postharvest fruit diseases invivochem.com |

| Alternaria alternata | Iron depletion | Postharvest fruit diseases invivochem.com |

| Fusarium spp. | Iron depletion | Postharvest fruit diseases invivochem.com |

| Monilinia spp. | Iron depletion | Postharvest fruit diseases invivochem.com |

| Pestalotiopsis vismiae | Iron depletion | Postharvest fruit diseases invivochem.com |

Pulcherrimin also influences bacterial growth and biofilm formation invivochem.commetabolomicsworkbench.orgnih.govresearchgate.netnih.govmitoproteome.orgmetabolomicsworkbench.org. In Bacillus subtilis, pulcherrimin formation has been shown to control growth arrest within biofilms metabolomicsworkbench.orgresearchgate.net. Pulcherriminic acid manipulates the microenvironment of the biofilm by depleting iron, leading to the formation of a pulcherrimin deposit metabolomicsworkbench.orgresearchgate.net. When the level of freely available iron in the environment drops below a critical threshold, the expansion of the biofilm stops metabolomicsworkbench.orgresearchgate.net. This self-restriction of growth confers a benefit by protecting the environmental niche from invading bacteria metabolomicsworkbench.orgresearchgate.net.

Furthermore, pulcherriminic acid's ability to strongly sequester iron contributes to its anti-oxidative effects nih.gov. By limiting the Fenton reaction, which involves iron and can lead to the formation of deleterious reactive oxygen species (ROS), pulcherrimin protects the producing organism from oxidative stress nih.gov. This protection against oxidative stress is crucial for the survival and sustained biofilm formation of B. subtilis in competitive environments nih.gov.

Table 3: Effects of Pulcherrimin on Bacterial Physiology metabolomicsworkbench.orgresearchgate.netnih.gov

| Physiological Effect | Mechanism | Organism Example | Benefits |

| Growth Arrest in Biofilms | Iron depletion by pulcherrimin precipitation | Bacillus subtilis | Niche protection, optimized colonization metabolomicsworkbench.orgresearchgate.net |

| Oxidative Stress Protection | Restriction of Fenton reaction, ROS reduction | Bacillus subtilis | Increased survival in competition nih.gov |

| Inhibition of Bacterial Growth | Competitive iron depletion | Various bacteria | Biocontrol, bacteriostatic effects invivochem.comnih.govmetabolomicsworkbench.org |

Anti-Adhesive Properties of Pulcherrimin

While pure pulcherrimin itself does not possess direct antimicrobial properties, its unique physicochemical characteristics, particularly its strong hydrophilic nature, enable it to interfere with microbial adhesion to abiotic surfaces. Studies have demonstrated that pulcherrimin can impede the adhesion of hydrophilic bacterial cells. For instance, when applied to a glass surface, pulcherrimin significantly increased the total surface free energy (SFE) by almost three-fold, highlighting its remarkably strong hydrophilic properties. This alteration in surface energy is believed to be the mechanism by which it hinders bacterial attachment. Research has shown a slight decrease in the attachment of bacterial strains, such as Asaia lannensis, to glass surfaces in the presence of pulcherrimin. Conversely, no negative impact on the adhesion of more hydrophobic yeast cells was observed. researchgate.netnih.gov

Table 1: Influence of Pulcherrimin on Surface Free Energy (SFE) of Glass

| Surface Condition | Total Surface Free Energy (mJ/m²) | Change in SFE (Fold Increase) | Reference |

| Glass (Control) | Baseline | 1.0 | nih.gov |

| Glass + Pulcherrimin | Significantly Increased | ~3.0 | nih.gov |

Protective Roles in Microbial Physiology

Pulcherrimin contributes significantly to the protection of microbial cells against various environmental stresses, including harmful radiation and oxidative damage.

Pulcherrimin has been identified as an effective cell protectant against UV-C radiation, demonstrating its efficacy across a range of temperatures, including both high and low extremes. researchgate.netnih.gov Its photoprotective capabilities have been investigated using human keratinocyte (HaCaT) cell lines, revealing strong cytoprotective effects. In the presence of pulcherrimin, UV-C induced DNA damage in HaCaT cells was substantially reduced. For example, after a 3-minute exposure to UV-C radiation, genotoxicity in HaCaT cells increased to 23.29% ± 2.74% without pulcherrimin, but was significantly lower at 6.71% ± 0.77% when pulcherrimin was present, indicating a 3.5-fold reduction in DNA damage. nih.gov

The protective mechanism is linked to pulcherrimin's absorption characteristics, with solutions exhibiting strong absorption in the 260–300 nm wavelength range, which encompasses the UV-C and part of the UV-B spectrum. nih.gov Furthermore, evaluations of its sun protective factor (SPF) yielded values of 20 at pH 7 and 15 at pH 10. A critical wavelength exceeding 370 nm and a UVA/UVB ratio greater than 1 further suggest pulcherrimin's promising potential as a natural photoprotective agent. nih.gov

Table 2: Pulcherrimin's Protective Effect Against UV-C Induced DNA Damage in HaCaT Cells

| Condition | Genotoxicity (% ± SD) | Reduction in DNA Damage (Fold) | Reference |

| UV-C Only | 23.29 ± 2.74 | - | nih.gov |

| UV-C + Pulcherrimin | 6.71 ± 0.77 | 3.5 | nih.gov |

Pulcherrimin, as an iron-binding pigment, plays a vital role in protecting microbial cells, particularly within biofilms, against oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a cell's antioxidant defenses. promega.de Research indicates that pulcherrimin effectively lowers the levels of ROS and mitigates oxidative stress, thereby reducing DNA damage caused by ROS accumulation in mature biofilms. nih.gov

Its mechanism involves modulating iron availability. Pulcherrimin is synthesized intracellularly as the colorless pulcherriminic acid, which is then secreted and binds to ferric iron extracellularly to form the red-colored pulcherrimin. nih.gov This process is part of a peculiar iron-managing system. The precipitation of Fe(III) as pulcherrimin restricts the Fenton reaction, a chemical process that generates deleterious ROS, thus conferring protection against oxidative damage. researchgate.net Furthermore, some microorganisms, like Bacillus subtilis, can utilize their own siderophores, such as bacillibactin, to retrieve Fe(III) from pulcherrimin, highlighting a complex interplay in iron homeostasis and oxidative stress response. researchgate.net This demonstrates pulcherrimin's significant role as an antioxidant that modulates biofilm development in species like B. subtilis. nih.gov

Enzymatic Modulation and Associated Activities

Beyond its protective functions, pulcherrimin also exhibits the ability to modulate specific enzymatic activities, with significant implications for various applications.

Pulcherrimin, specifically as an iron chelate derived from pulcherriminic acid, has been found to possess the property of inhibiting the enzyme urease. google.commdpi.com Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. acs.orgresearchgate.net This inhibition is particularly relevant in agricultural contexts, as it can reduce nitrogen losses from urea-based fertilizers by delaying the hydrolysis of urea in the soil. google.commdpi.com

The molecular structure of pulcherriminic acid bears an analogy to hydroxamic acids, which are known for their capacity to chelate metals and inhibit metalloenzymes, including urease. csic.es Experimental data have shown that pulcherriminic acid can inhibit urease activity. For instance, at a concentration of 500 ppm, pulcherriminic acid demonstrated a 57 ± 2.3% inhibition of urease activity. csic.escsic.es While the cyclic dimer of L-leucine, a precursor, also exhibited inhibitory capacity (56.1 ± 6.11% at 400 ppm), neither pulcherriminic acid nor its cyclic dipeptide precursor alone fully accounts for the total urease inhibition observed in extracts of Metschnikowia pulcherrima. csic.escsic.es This suggests a more complex mechanism or the involvement of other compounds in the yeast extracts.

Table 3: Urease Inhibition by Pulcherriminic Acid and its Precursor

| Compound | Concentration (ppm) | Urease Inhibition (% ± SD) | Reference |

| Pulcherriminic Acid | 500 | 57.0 ± 2.3 | csic.escsic.es |

| Cyclic Dimer of L-Leucine | 400 | 56.1 ± 6.11 | csic.escsic.es |

Current scientific literature, based on the provided search results, does not detail specific synergistic or ancillary roles for the chemical compound pulcherrimin with other enzymes, such as chitinases. While Metschnikowia pulcherrima, the yeast species known to produce pulcherrimin, has been reported to secrete chitinase (B1577495) activity and is involved in the biological control of fungal pathogens nih.gov, direct evidence of pulcherrimin itself acting synergistically or in an ancillary role with chitinases is not available in the examined research. Chitinases are known to act synergistically with other chitinases or chitin-binding proteins to degrade chitin (B13524) frontiersin.orgscienceopen.combiomedres.us, but this does not extend to a documented role for pulcherrimin in these interactions.

Production, Isolation, and Analytical Characterization of Microbial Pulcherrimin

Optimization of Microbial Cultivation for Enhanced Pulcherrimin Production

Optimizing microbial cultivation conditions is crucial for enhancing pulcherrimin yield. Factors such as culture media composition, temperature, and iron concentration significantly influence pigment production. nih.govnih.govresearchgate.net

The production and localization of pulcherrimin are strongly dependent on the composition of the culture media and other environmental factors. nih.govnih.govresearchgate.net For instance, in Metschnikowia andauensis, glucose, galactose, disaccharides, pectin, and certain amino acids have been shown to promote pulcherrimin production. nih.gov Conversely, higher temperatures and increased iron concentrations can lead to a decrease in the diameter of red pigmented zones, indicating reduced pulcherrimin formation. nih.gov The effect of pH on pigment production can also vary depending on whether the microorganism is cultured in liquid or solid media. nih.gov

In Bacillus licheniformis DW2, specific optimization studies have identified glucose as the optimal carbon source and ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) as the optimal nitrogen source for pulcherrimin synthesis. nih.gov The addition of Tween 80 at a concentration of 1.0 g L⁻¹ was also found to improve the yield. nih.gov Through such optimizations, a maximum pulcherrimin yield of 331.17 mg L⁻¹ was achieved, representing a 5.30-fold increase over initial conditions. nih.gov

The regulation of pulcherrimin biosynthesis is complex, involving transcription factors such as PchR, AbrB, and ScoC in B. subtilis, which converge to inhibit its production. nih.gov Elevated pulcherrimin production is observed only when all three are absent. nih.gov

Table 1: Influence of Culture Media Components and Environmental Factors on Pulcherrimin Production

| Factor | Effect on Pulcherrimin Production (Example Organism) | Reference |

| Glucose | Promotes (Metschnikowia andauensis) | nih.gov |

| Galactose | Promotes (Metschnikowia andauensis) | nih.gov |

| Disaccharides | Promotes (Metschnikowia andauensis) | nih.gov |

| Pectin | Promotes (Metschnikowia andauensis) | nih.gov |

| Certain Amino Acids | Promotes (Metschnikowia andauensis) | nih.gov |

| Higher Temperatures | Decreases (Metschnikowia andauensis) | nih.gov |

| Iron Concentration | Decreases (Metschnikowia andauensis) | nih.gov |

| Glucose (optimal) | Optimal carbon source (Bacillus licheniformis DW2) | nih.gov |

| (NH₄)₂SO₄ (optimal) | Optimal nitrogen source (Bacillus licheniformis DW2) | nih.gov |

| Tween 80 (1.0 g L⁻¹) | Improves yield (Bacillus licheniformis DW2) | nih.gov |

Isolation and Purification Methodologies

The isolation of pulcherrimin, particularly the pigment itself, can be challenging. mdpi.com However, general techniques for isolating and purifying natural products from microbial cultures often involve a combination of methods. Initial steps typically include fractionation to separate the active extract into its constituent fractions. hilarispublisher.com

Common purification methods include:

Ultracentrifugation : This is a widely used primary isolation method for extracellular vesicles and can be adapted for separating microbial pigments. nih.gov However, it may lead to non-vesicular macromolecule contamination and aggregation. nih.gov

Density Gradient Centrifugation : Often used as an additional clean-up method after ultracentrifugation to further purify the target compound. nih.gov

Chromatographic methods : These are fundamental for purification, including:

Column Chromatography : Used for separating compounds based on their differential partitioning between a stationary and mobile phase. hilarispublisher.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) : A powerful technique for separating and purifying compounds, often coupled with UV-visible or mass spectrometric detectors. hilarispublisher.comwaters.com Reversed-phase chromatography is a popular mode for peptide purification and can be adapted for other natural products. waters.com

Thin-Layer Chromatography (TLC) : A simpler chromatographic method for separation and qualitative analysis. hilarispublisher.com

Membrane Filtration : Used for initial separation and concentration steps. researchgate.net

Alcohol Precipitation : A common method for precipitating polysaccharides and other large biomolecules from extracts. researchgate.net

Solid Phase Extraction (SPE) : A chromatographic technique for extracting and purifying natural products from complex samples by selectively retaining target compounds. hilarispublisher.com

The choice of method depends on the specific properties of pulcherrimin and associated compounds, often requiring a combination of techniques to achieve high purity and yield. hilarispublisher.com

Advanced Structural Elucidation Techniques

Advanced spectroscopic techniques are essential for confirming the structure of pulcherrimin and identifying its precursors and degradation products.

NMR spectroscopy is a powerful, non-destructive analytical tool widely used for both the structural and quantitative analysis of organic compounds, including natural products like pulcherrimin. mdpi.com It provides detailed information about the chemical environment of atomic nuclei, which is crucial for structural elucidation. mdpi.comthermofisher.com

One-Dimensional (1D) NMR (¹H NMR and ¹³C NMR) : ¹H NMR provides information on proton chemical shifts, coupling constants, and signal multiplicities, which are valuable for initial structural identification. mdpi.com ¹³C NMR offers greater chemical shift dispersion, aiding in the assignment of carbon skeletons. unimo.it

Two-Dimensional (2D) NMR Techniques : These include techniques like HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy). mdpi.comunimo.it These methods provide correlations between nuclei, allowing for the unambiguous confirmation of molecular connectivity and stereochemistry. mdpi.com For instance, NMR spectroscopy has been used to identify specific proton environments in mycotoxins, helping differentiate isomeric forms and identify degradation products. mdpi.com

NMR spectroscopy has been successfully used in the structural confirmation of pulcherrimin and related compounds. nih.gov

Raman spectroscopy is a versatile and non-destructive technique used for analyzing the molecular composition and structure of various systems, including microbial cells and pigments. mdpi.comhoriba.comavantierinc.combruker.com It is based on the inelastic scattering of monochromatic light, providing a unique vibrational fingerprint of the molecules present. mdpi.comavantierinc.com

For pulcherrimin, Raman spectroscopy has proven to be an effective tool for its identification and analysis within single yeast cells. mdpi.com This technique is particularly useful for monitoring pulcherrimin production, with studies showing a strong dependence of its yield on ferric ion concentration, with the highest yield observed in media containing 0.1 g/L iron. mdpi.com The two main Raman spectral lines characteristic of pulcherrimin can be found at 1405 cm⁻¹ and 1435 cm⁻¹. researchgate.net Raman spectroscopy offers advantages such as fast, non-contact, and non-destructive analysis with minimal sample preparation, making it suitable for biotechnological applications to quickly estimate targeted metabolites and monitor metabolic changes over time. mdpi.com

Mass spectrometry (MS) is a powerful analytical technique for the identification and characterization of molecules based on their mass-to-charge (m/z) ratio. nih.gov It is particularly valuable for identifying precursors and degradation products, even at trace levels, due to its high sensitivity. mdpi.commdpi.comnih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry) : This hyphenated technique combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. nih.govmdpi.comspectroscopyonline.com It is widely used to separate complex mixtures and then characterize individual components. nih.govmdpi.com

MS/MS (Tandem Mass Spectrometry) : Also known as MS², this technique involves fragmenting selected ions (precursors) and analyzing their product ions. nih.govenovatia.com The fragmentation patterns provide crucial structural information, allowing for the identification of unknown compounds, including degradation products and intermediates. nih.govmdpi.comnih.gov For instance, LC-MS/MS has been employed to identify degradation products of various compounds by studying their fragmentation patterns. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) : Provides highly accurate mass measurements, which can be used to determine the exact molecular formula of a compound, aiding in the identification of precursors and degradation products. mdpi.comspectroscopyonline.com

Precursor Ion Scans and Neutral Loss Scans : These specific MS/MS scan types are useful for targeting compounds that share a common substructure or undergo a characteristic neutral loss upon fragmentation, which can be applied to identify related compounds in a biosynthetic or degradation pathway. enovatia.com

In the context of pulcherrimin, mass spectrometry is essential for identifying pulcherriminic acid (the direct precursor) and any potential degradation products that might form under various conditions. Pulcherriminic acid itself has a molecular formula of C₁₂H₂₀N₂O₄ and a molecular weight of 256.2982 g/mol . invivochem.comnih.gov

Table 2: Key Spectroscopic Techniques for Pulcherrimin Characterization

| Technique | Primary Application | Key Information Provided | Reference |

| NMR Spectroscopy | Structural Confirmation | Proton and carbon chemical shifts, coupling constants, signal multiplicities, molecular connectivity, stereochemistry | mdpi.comthermofisher.comunimo.it |

| Raman Spectroscopy | Identification, Monitoring Production | Vibrational fingerprints, characteristic spectral lines (e.g., 1405 cm⁻¹, 1435 cm⁻¹ for pulcherrimin), concentration dependence | mdpi.comhoriba.comavantierinc.comresearchgate.net |

| Mass Spectrometry | Precursor and Degradation Product Identification | Mass-to-charge ratio (m/z), molecular formula (HRMS), fragmentation patterns (MS/MS), identification of related compounds | mdpi.comnih.govmdpi.comnih.govspectroscopyonline.comenovatia.com |

Quantitative Analytical Methods for Pulcherrimin Detection

Quantitative analysis of pulcherrimin is crucial for understanding its production, biological roles, and potential applications. Due to its unique chemical properties, particularly its insolubility in most organic solvents and water but solubility in strong alkaline solutions, specialized methods have been developed for its detection and quantification. mdpi.comresearchgate.net

Spectrophotometric Methods

Spectrophotometry is the most widely employed and well-established method for the quantitative determination of pulcherrimin. This technique leverages the characteristic absorption spectrum of pulcherrimin when dissolved in an alkaline solution. Pulcherrimin, specifically the iron-bound form of pulcherriminic acid, exhibits distinct absorption peaks, making it amenable to spectrophotometric analysis. mdpi.comresearchgate.netmdpi.comnih.govplos.orgrsc.orgresearchgate.net

For quantitative assessment, purified pulcherrimin is typically dissolved in a 2 M NaOH solution. mdpi.commdpi.comnih.govplos.orgrsc.org In this alkaline environment, pulcherrimin displays maximum absorption at three characteristic wavelengths: 240 nm, 280 nm, and 410 nm. researchgate.netmdpi.comnih.govplos.orgrsc.orgresearchgate.net Among these, the wavelength of 410 nm is consistently utilized for the spectrophotometric determination and quantification of pulcherrimin. mdpi.comresearchgate.netmdpi.comnih.govplos.org A standard curve is constructed using various known concentrations of purified pulcherrimin dissolved in 2 M NaOH, allowing for the determination of the optical density at 410 nm. mdpi.com This standard curve then enables the accurate quantification of pulcherrimin present in microbial cultures, such as yeast cultures or bacterial cell pellets, after appropriate solubilization. mdpi.comnih.govplos.org

The following table summarizes the key spectrophotometric characteristics of pulcherrimin:

| Solvent for Dissolution | Maximum Absorption Wavelengths (nm) | Primary Wavelength for Quantification (nm) |

| 2 M NaOH | 240, 280, 410 | 410 |

Other Analytical Techniques

Beyond spectrophotometry, several other analytical techniques are employed for the identification, purity assessment, and characterization of pulcherrimin and its precursors:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is utilized to determine the purity of isolated pulcherrimin and for its structural identification. mdpi.commdpi.comresearchgate.netnih.gov

Raman Spectroscopy: This technique has also been reported as a method for identifying pulcherrimin. mdpi.comnih.gov

Ultra-Performance Liquid Chromatography-High Resolution Heated Electrospray Ionization Mass Spectrometry (UPLC HR HESI-MS): UPLC HR HESI-MS is a powerful tool for identifying pulcherrimin precursors, such as cyclodileucine and pulcherriminic acid, as well as their degradation products. It is also used to confirm pulcherrimin production in engineered microbial strains. oup.comnih.gov

Elemental Composition Analysis (CHN) and Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): These methods are used to determine the elemental composition (carbon, hydrogen, nitrogen) and iron content of pulcherrimin, which helps confirm its molecular formula. rsc.org

Detailed Research Findings on Pulcherrimin Yields

Quantitative analytical methods have facilitated significant research into the factors influencing pulcherrimin production by various microorganisms. Studies have shown that pulcherrimin formation is highly dependent on the microbial strain and the composition of the culture medium. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net

For instance, certain Metschnikowia yeast strains have demonstrated high pulcherrimin yields. The maximum yield observed can exceed 230 mg/L when grown in a minimal medium supplemented with glucose, ferric ions, and Tween-80. mdpi.com Specifically, high-producing Metschnikowia strains like NCYC 2321 and LOCK D10 have achieved pulcherrimin production in the range of 192–198 mg/L in minimal medium, which further improved to 230–240 mg/L with the addition of 0.1% (v/v) Tween-80. mdpi.com Another study reported that Metschnikowia pulcherrima ELM-GS-3, when cultivated in onion skin extract, yielded a substantial 7.63 ± 0.6 g/L of pulcherrimin. researchgate.net In the context of industrial production, wild strains of M. pulcherrima can produce up to 240 mg/L, while genetically engineered strains of Bacillus licheniformis have shown even higher yields, reaching up to 556 mg/L. rsc.org

The following table presents representative pulcherrimin production yields from various microbial sources under specified conditions:

| Microbial Source | Culture Medium/Conditions | Pulcherrimin Yield |

| Metschnikowia yeasts (best producers, e.g., NCYC 2321, LOCK D10) | Minimal medium with glucose, 0.05% FeCl3, 0.1% Tween-80 | 230-240 mg/L |

| Metschnikowia yeasts (e.g., NCYC 2321, NCYC 747, LOCK D9, LOCK D10) | Minimal medium (without Tween-80) | 192-198 mg/L |

| Metschnikowia pulcherrima ELM-GS-3 | Onion skin extract | 7.63 ± 0.6 g/L |

| Metschnikowia pulcherrima (wild strain) | Fermentation | Up to 240 mg/L |

| Bacillus licheniformis (genetically engineered strain) | Fermentation | Up to 556 mg/L |

Compound Names and PubChem CIDs:

Pulcherrimine: this compound is the ferric chelate of pulcherriminic acid. It is often referred to as iron-bound pulcherriminic acid.

Pulcherriminic acid: PubChem CID: 6433543

Pulcherrimine: a Distinct Amino Acid from Marine Organisms

Isolation and Source Organism

Pulcherrimine was first isolated and identified as a bitter-tasting compound from the mature ovaries of the green sea urchin, Hemicentrotus pulcherrimus. nih.govacs.orgfra.go.jp The compound was named after the species from which it was discovered. fra.go.jp Researchers noted that while the testes of this sea urchin are edible, the ovaries are often unmarketably bitter, particularly those from the coast of Onahama, Fukushima Prefecture, in Japan. acs.org This bitterness prompted investigations to identify the responsible chemical agent. acs.org

The isolation process involved a multi-step fractionation guided by sensory tests (tasting) to track the bitter principle. acs.orgfra.go.jp The general procedure is outlined below:

Extraction : Frozen sea urchin ovaries were homogenized and extracted, first with 80% aqueous ethanol (B145695) and subsequently with 20% aqueous methanol (B129727). acs.orgfra.go.jp

Partitioning : The 80% ethanol extract was concentrated and partitioned between diethyl ether and water. acs.orgfra.go.jp

Chromatography : The aqueous layer was combined with the methanol extract and subjected to a series of chromatographic separations, including ODS (octadecylsilane) flash chromatography, gel-filtration on Sephadex G-10, MPLC (medium-pressure liquid chromatography) on ODS, and finally, purification by HPLC (high-performance liquid chromatography). acs.orgfra.go.jp

This extensive purification process yielded this compound as an amorphous white powder. acs.org From a starting material of 628 grams of wet ovaries, approximately 30.0 mg of pure this compound was isolated. acs.orgfra.go.jp

Structural Elucidation and Stereochemistry

The molecular structure of this compound was determined to be 4-(2'-carboxy-2'-hydroxy-ethylthio)-2-piperidinecarboxylic acid through a combination of spectroscopic and chemical analyses. nih.govacs.org

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) established the molecular formula of this compound as C₉H₁₅NO₅S. acs.org This was corroborated by ¹³C Nuclear Magnetic Resonance (NMR) data. acs.org

A suite of NMR experiments was crucial for piecing together the molecule's connectivity. fra.go.jp These included:

¹H and ¹³C NMR : To identify the types and number of hydrogen and carbon atoms.

¹H-¹H COSY (Correlation Spectroscopy): To determine which protons are coupled to each other.

HMQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-hydrogen bonds.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between carbon and hydrogen atoms, which is key to connecting the different parts of the molecule. fra.go.jp

These spectroscopic techniques collectively provided the evidence to define the planar structure of this compound. nih.govfra.go.jp

| Spectroscopic Data for this compound | |

| Technique | Finding |

| HR-FABMS | Molecular Formula: C₉H₁₅NO₅S (m/z 250.0749 [M+H]⁺) acs.org |

| ¹H NMR | Revealed signals consistent with a piperidine-thioether structure. |

| ¹³C NMR | Supported the molecular formula and carbon skeleton. acs.org |

| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity of atoms, confirming the 4-(2'-carboxy-2'-hydroxy-ethylthio)-2-piperidinecarboxylic acid structure. fra.go.jp |

With the planar structure established, determining the three-dimensional arrangement of atoms (stereochemistry) was the next critical step. This was accomplished through Nuclear Overhauser Effect (NOE) experiments and chiral HPLC analysis. nih.govfra.go.jp

NOE experiments in NMR spectroscopy can reveal the spatial proximity of atoms. Correlations observed between protons H-2 and H-4 in the piperidine (B6355638) ring helped to confirm their relative stereochemistry.

To determine the absolute configuration of the chiral centers, researchers used chiral HPLC analysis. nih.govfra.go.jp This technique separates stereoisomers, allowing for the identification of the specific enantiomer present in the natural sample. mdpi.comsigmaaldrich.com The absolute stereochemistry of naturally occurring this compound was ultimately determined to be (2R, 4S) for the piperidine ring and (2'S) for the side chain, yielding 4S-(2'-carboxy-2'S-hydroxyethylthio)-2R-piperidinecarboxylic acid. researchgate.net

Analytical Methodologies for this compound Quantification in Biological Matrices

To quantify the amount of this compound in biological samples like sea urchin gonads, a reliable analytical method was developed. fra.go.jp Since this compound itself lacks a strong chromophore for easy detection, a pre-column derivatization technique using High-Performance Liquid Chromatography (HPLC) was employed. fra.go.jpchem-soc.simdpi.com

The chosen derivatizing agent was 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, commonly known as Dabsyl chloride or Dabs-Cl. fra.go.jp Dabs-Cl reacts with primary and secondary amino and imino groups, like the one present in this compound's piperidine ring, to form a colored derivative. fra.go.jpsigmaaldrich.com This dabsylated product is highly stable and can be detected at visible wavelengths (e.g., 465 nm), which minimizes background interference and allows for high sensitivity. sigmaaldrich.comablelab.eu

The analytical method involves:

Dabsylation : The sample containing this compound is reacted with Dabs-Cl to form the Dabsyl-pulcherrimine derivative. fra.go.jp

HPLC Separation : The dabsylated mixture is then separated using reversed-phase HPLC (RP-HPLC). fra.go.jp

Quantification : The amount of Dabsyl-pulcherrimine is measured, and a calibration curve is used to determine the concentration of this compound in the original sample. fra.go.jp

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a critical analytical technique for the final purification and quantification of this compound from biological extracts. This method separates compounds based on their hydrophobic properties, making it well-suited for isolating polar amino acids like this compound from complex mixtures.

In the analysis of this compound, crude or partially purified extracts are typically subjected to RP-HPLC using a C18 column, which contains a non-polar stationary phase. The separation is achieved by eluting the sample with a polar mobile phase, often a mixture of acetonitrile (B52724) and water containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. For instance, a common method involves isocratic elution with a mobile phase of 15:85 (v/v) acetonitrile/water containing 0.1% TFA.

For quantitative analysis, a derivatization step is often employed to enhance detection sensitivity. fra.go.jpaffrc.go.jp this compound can be reacted with dimethylaminoazobenzenesulfonyl chloride (Dabs-Cl) to form a dabsylated derivative. fra.go.jpaffrc.go.jp This derivative is then analyzed by RP-HPLC with a gradient elution, for example, using a methanol/aqueous acetic acid mixture. fra.go.jp This derivatization method allows for highly linear calibration curves, essential for accurate quantification of this compound concentrations in tissue samples. fra.go.jpaffrc.go.jp The final, purified this compound is typically obtained in yields ranging from 50 to 100 mg per kilogram of fresh ovary tissue.

Table 1: Summary of RP-HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 | Not Specified |

| Mobile Phase | 0.1% Trifluoroacetic acid (TFA) in acetonitrile/water (15:85 v/v) | Methanol/aqueous/acetic acid and methanol/acetic acid mixture |

| Elution Mode | Isocratic | Linear Gradient |

| Pre-analysis Step | Not Specified | Derivatization with Dabs-Cl |

| Application | Purification | Quantification |

| Reference | fra.go.jp |

Biological Occurrence and Contextual Research

This compound has been identified as a naturally occurring sulfur-containing amino acid, notably isolated from the gonads of the green sea urchin, Hemicentrotus pulcherrimus. affrc.go.jpnih.gov Its presence and concentration are not static, showing significant variability linked to key biological factors within the organism.

Research has established a strong correlation between the concentration of this compound in sea urchins and both the season and the reproductive stage, particularly the maturity of the ovaries. fra.go.jpaffrc.go.jp The compound is almost exclusively found in mature female gonads (ovaries), with studies detecting no this compound in the testes. affrc.go.jp This specificity indicates a direct role for the compound in the female reproductive cycle.

The concentration of this compound fluctuates significantly with the seasons, a pattern that aligns with the sea urchin's annual reproductive cycle. researchgate.net Levels of the amino acid begin to increase in the ovaries as oogenesis (egg development) proceeds during the cooler autumn and winter months. researchgate.net Consequently, the highest frequency of bitter-tasting gonads, an indicator of high this compound content, is observed in November and February, with over 95% of mature ovaries exhibiting this trait. fra.go.jpresearchgate.net

Conversely, as seawater temperatures rise in the spring and summer, leading to spawning, the this compound concentration decreases. researchgate.net Studies tracking individuals show that the number of sea urchins with low this compound content in their ovaries increases from February to August. fra.go.jpaffrc.go.jpresearchgate.net In May and August, the percentage of mature ovaries with a bitter taste drops to around 60%. fra.go.jpresearchgate.net This seasonal variation is directly linked to ovarian maturity; the compound accumulates during maturation and diminishes after the gametes are released. affrc.go.jpresearchgate.net

**Table 2: Seasonal Variation in the Occurrence of Bitter-Tasting Mature Ovaries in *Hemicentrotus pulcherrimus***

| Month | Percentage of Mature Ovaries with Bitter Taste | Corresponding Reproductive Phase |

| November | >95% | Maturation/Oogenesis |

| February | >95% | Maturation/Oogenesis |

| May | 60% | Post-Spawning |

| August | 60% | Immature/Resting |

| Data sourced from references fra.go.jpresearchgate.net |

Table 3: this compound Content by Gonad Type in Hemicentrotus pulcherrimus (Collected November 1998)

| Gonad Type | Mean this compound Content (mg/100g) |

| Ovary | 1.37 |

| Testis | Not Detected |

| Data sourced from reference affrc.go.jp |

Future Research Directions and Unexplored Avenues

Deeper Mechanistic Elucidation of Biological Roles

The primary biological role attributed to pulcherrimin is its ability to sequester iron from the environment, thereby inhibiting the growth of competing microorganisms. nih.govmdpi.comnih.gov This iron-depletion mechanism is a well-documented antimicrobial strategy. nih.govmdpi.comnih.gov However, emerging research suggests that the functions of pulcherrimin extend beyond simple iron chelation. For instance, pulcherrimin has been shown to protect Bacillus subtilis biofilms against oxidative stress. researchgate.net It appears to mitigate the detrimental effects of reactive oxygen species (ROS) that can accumulate in mature biofilms. nih.govresearchgate.net Future studies should aim to unravel the precise biochemical pathways through which pulcherrimin confers this protection. Investigating its potential as a direct antioxidant or its influence on the expression of stress-response genes would be critical.

Furthermore, the role of pulcherrimin in modulating host-microbe interactions is an area ripe for exploration. In sea urchins, for example, pigmentation biosynthesis has been shown to influence the composition of their spine microbiome. nih.govnsf.gov While this research focused on polyketide pigments, it raises the question of whether microbial pulcherrimin production on host surfaces could similarly shape microbial communities.

Advanced Metabolic Engineering for Tailored Production

The heterologous production of pulcherriminic acid, the precursor to pulcherrimin, has been successfully demonstrated in organisms like Saccharomyces cerevisiae. oup.com This opens the door for advanced metabolic engineering strategies to optimize and tailor its production. Current research has identified that the biosynthetic gene PUL1 can be a production bottleneck. oup.com Future work could focus on overcoming such limitations through promoter engineering, codon optimization, or the creation of fusion enzymes to enhance catalytic efficiency.

Metabolic engineering also offers the potential to redirect cellular resources towards pulcherriminic acid synthesis. researchgate.net This could involve upregulating the supply of precursor molecules, such as L-leucine, and increasing the availability of cellular energy in the form of ATP. researchgate.net Furthermore, blocking competing metabolic pathways could channel more carbon flux towards the desired product. researchgate.net The ultimate goal of this research would be to develop robust microbial cell factories for the large-scale, cost-effective production of pulcherriminic acid for various applications.

Investigation of Novel Pulcherrimin Derivatives and Analogues

The core structure of pulcherriminic acid presents a scaffold that can be chemically modified to generate novel derivatives and analogues with potentially enhanced or entirely new properties. For example, synthetic muraymycin analogues have been conjugated to siderophores to improve their uptake by Gram-negative bacteria. A similar approach could be envisioned for pulcherrimin-based compounds to broaden their antimicrobial spectrum.

Research into other naturally occurring or synthetically derived analogues is also warranted. For instance, a study on Bacillus cereus and other related species noted that the properties of the isolated pulcherriminic acid differed from those described by other researchers, suggesting the existence of natural variants. nih.gov The synthesis and characterization of new tetrahydro-quinazoline analogues have also demonstrated significant biological activity against various microorganisms. nih.gov A systematic investigation into the structure-activity relationships of pulcherrimin derivatives could lead to the development of new biocontrol agents, pharmaceuticals, or catalysts.

Comparative Genomics and Proteomics of Pulcherrimin-Producing Organisms

Pulcherrimin production has been identified in a diverse range of yeasts, particularly within the Metschnikowia genus, and bacteria like Bacillus subtilis. nih.govmdpi.com Comparative genomic and proteomic studies of these organisms can provide valuable insights into the evolution and regulation of the pulcherrimin biosynthesis pathway. The genes responsible for pulcherriminic acid synthesis in yeasts (PUL1 and PUL2) and bacteria (yvmC and cypX) are not homologous, indicating a convergent evolutionary path for this trait. mdpi.comoup.com

In-depth analysis of the genomes of various Metschnikowia species has revealed fuzzy species boundaries and chimeric genome structures, which may have implications for the diversity and regulation of pulcherrimin production. nih.govnih.gov Transcriptomic analysis of novel pulcherrimin producers, such as Metschnikowia persimmonesis, has already begun to identify differentially expressed genes related to its biosynthesis under different environmental conditions. sarjournal.com Future comparative studies should aim to correlate genomic and proteomic data with phenotypic characteristics, such as the intensity of pigment production and antagonistic activity, to build a comprehensive understanding of this important microbial trait.

Environmental Fate and Transport Studies of Pulcherrimin

While the ecological roles of pulcherrimin in microbial competition are increasingly understood, its ultimate fate and transport in the environment remain largely uninvestigated. Pulcherrimin is a highly insoluble complex, which suggests it is likely to be sessile and non-diffusible in many environments. mdpi.comnih.gov This insolubility is a key aspect of its iron-withholding mechanism. mdpi.com

Future research should focus on the degradation pathways of pulcherrimin. It is unknown whether microorganisms can break down this complex to remobilize the chelated iron or if it persists in the environment. Studies could investigate the potential for enzymatic or abiotic degradation under various soil and aquatic conditions. Furthermore, understanding the potential for transport of pulcherriminic acid before it chelates with iron is important for modeling its sphere of influence in a given habitat. The effects of environmental factors such as pH, temperature, and the presence of other metal ions on the stability and fate of pulcherrimin also warrant investigation. nih.gov

Elucidation of Regulatory Networks Governing Pulcherrimine (Sea Urchin) Accumulation

It is important to distinguish the microbial pigment pulcherrimin from a similarly named, but structurally distinct, compound found in sea urchins. A novel bitter-tasting amino acid, also named this compound, has been isolated from the ovaries of the sea urchin Hemicentrotus pulcherrimus. researchgate.net This compound is a sulfur-containing amino acid, 4-(2'-carboxy-2'-hydroxy-ethylthio)-2-piperidinecarboxylic acid, and is not an iron chelate. researchgate.net

The accumulation of this sea urchin this compound is closely linked to the organism's reproductive cycle and maturation. elsevierpure.com Research has shown that the content of this amino acid in the ovaries increases with the progress of oogenesis, peaking during the mature stage. elsevierpure.com This suggests that the regulatory networks governing its accumulation are tied to the developmental and reproductive biology of the sea urchin. Future research should aim to identify the specific genes and signaling pathways that control the biosynthesis and accumulation of this compound in relation to gametogenesis. Understanding these regulatory networks could have implications for managing the quality of sea urchin roe as a seafood product, as high concentrations of this compound are associated with a bitter taste. researchgate.net

Interactive Data Table: Key Genes in Pulcherriminic Acid Biosynthesis

| Gene Name (Yeast) | Gene Name (Bacteria) | Function | Organism Examples |

| PUL1 | yvmC/pchC | Catalyzes the cyclization of two leucine (B10760876) molecules to form cyclo-L-leucyl-L-leucyl | Kluyveromyces lactis, Metschnikowia pulcherrima |

| PUL2 | cypX | Oxidizes cyclo-L-leucyl-L-leucyl to pulcherriminic acid | Kluyveromyces lactis, Metschnikowia pulcherrima |

| PUL3 | Not applicable | Mediates uptake of iron-bound pulcherrimin and export of pulcherriminic acid | Kluyveromyces lactis |

| PUL4 | Not applicable | Putative regulator of the PUL gene cluster | Kluyveromyces lactis |

| Not applicable | YvmA | Transports pulcherriminic acid out of the cell | Bacillus subtilis |

Interactive Data Table: Regulatory Factors of Pulcherrimin Biosynthesis in Bacillus subtilis

| Regulator | Family | Function |

| PchR | MarR | Negatively regulates the yvmC-cypX operon |

| AbrB | Transition State Regulator | Negatively regulates pulcherrimin production |

| ScoC | Transition State Regulator | Negatively regulates pulcherrimin production |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting and quantifying Pulcherrimine in microbial cultures?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy is commonly used for detection and quantification. For microbial cultures, ensure samples are centrifuged to remove biomass, and the supernatant is filtered (0.22 µm) to avoid interference. Calibration curves using purified this compound standards are essential for accurate quantification. Additionally, iron-chelating assays can confirm this compound’s activity, as it binds ferric ions to form pulcherrimin, detectable via spectrophotometry at 450 nm .

Q. Which genes and regulatory pathways are involved in this compound biosynthesis in Metschnikowia pulcherrima?

- Methodological Answer : this compound biosynthesis is governed by the PUL1 (encoding a nonribosomal peptide synthetase) and PUL2 (encoding a cytochrome P450 oxidase) gene cluster. To study these genes, employ reverse transcription quantitative PCR (RT-qPCR) under varying iron concentrations and stress conditions (e.g., pH shifts). Transcriptomic analysis (RNA-seq) of M. pulcherrima cultures during stationary phase can reveal expression patterns, as this compound production peaks under iron-limited conditions .

Advanced Research Questions

Q. How can researchers optimize heterologous this compound production in Saccharomyces cerevisiae while minimizing metabolic burden?

- Methodological Answer : Use CRISPR-Cas9 to integrate PUL1 and PUL2 into neutral genomic loci (e.g., HO or RPL18B sites) to avoid disrupting essential genes. Monitor copy number via droplet digital PCR (ddPCR) and correlate with yield using HPLC. To reduce metabolic burden, employ inducible promoters (e.g., GAL1) to delay expression until post-log phase. Supplementing cultures with Fe³⁺ (0.1–1 mM) during late growth stages can enhance pulcherrimin crystallization, as shown in co-culture inhibition assays against Botrytis cinerea .

Q. What strategies address contradictions in reported antifungal efficacy of this compound across different fungal pathogens?

- Methodological Answer : Discrepancies may arise from variations in iron availability or pathogen-specific responses. Design dose-response assays with standardized iron concentrations (e.g., 10 µM Fe³⁺) and include controls for endogenous iron chelators. Use isogenic mutant strains of target fungi (e.g., Candida albicans ΔFTR1) to isolate iron-uptake mechanisms. Meta-analysis of existing data (e.g., PRISMA guidelines) can identify confounding variables, such as differences in culture media or inoculation methods .

Q. How can genomic instability in engineered S. cerevisiae strains producing this compound be systematically evaluated?

- Methodological Answer : Perform long-read sequencing (Oxford Nanopore) to detect structural variations or unintended integration events. Combine this with flow cytometry to assess ploidy stability. For functional validation, use competitive growth assays between engineered and wild-type strains in iron-replete vs. iron-limited conditions. Statistical tools like ANOVA with post-hoc Tukey tests can quantify growth differences .

Q. What computational models predict this compound’s interaction with fungal iron transporters?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using this compound’s 3D structure (PubChem CID: N/A) and fungal transporter proteins (e.g., FTR1 from Aspergillus fumigatus) can identify binding affinities. Validate predictions with surface plasmon resonance (SPR) to measure real-time interaction kinetics. Machine learning models (e.g., random forest regression) trained on known iron chelators may further refine predictions .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in this compound yield between shake-flask and bioreactor cultures?

- Methodological Answer : Differences often stem from oxygen transfer rates or pH gradients. Use dissolved oxygen (DO) probes and offline pH monitoring to correlate environmental parameters with yield. Design a factorial experiment varying agitation speed (200–600 RPM) and aeration rates (0.5–1.5 vvm). Statistical tools like response surface methodology (RSM) can optimize conditions. Always report raw data and normalization methods to enhance reproducibility .

Guidelines for Citing This FAQ

- Cite specific answers using the reference IDs (e.g., ).

- For experimental protocols, follow the Beilstein Journal of Organic Chemistry’s standards on reproducibility and data reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.